4-乙炔基-2H-色烯-2-酮

描述

4-ethynyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C11H6O2 and its molecular weight is 170.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-ethynyl-2H-chromen-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethynyl-2H-chromen-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌研究

色烯骨架,特别是2H/4H-色烯,已被鉴定具有显著的抗癌特性。4-乙炔基-2H-色烯-2-酮衍生物可以被探索其抑制癌细胞生长和增殖的潜力。 其机制可能涉及细胞周期调节的破坏或干扰肿瘤存活的关键信号通路 .

抗菌应用

色烯已被证明有望用作抗菌剂。4-乙炔基色烯-2-酮可以被合成并测试针对一系列细菌和真菌菌株。 其功效可以与现有的抗菌化合物进行比较,并且它有可能用于开发新的抗生素 .

抗惊厥潜力

研究表明色烯具有抗惊厥活性,4-乙炔基-2H-色烯-2-酮可以被研究其预防或减少癫痫发作频率的有效性,可能通过调节神经递质释放或离子通道活性 .

抗糖尿病活性

色烯结构与抗糖尿病作用有关。 4-乙炔基-2H-色烯-2-酮在糖尿病研究中的应用可能涉及研究其对胰岛素分泌或敏感性的影响,以及其保护胰腺β细胞的潜力 .

抗结核药物

鉴于结核病的持续挑战以及耐药菌株的出现,需要新的治疗剂,4-乙炔基-2H-色烯-2-酮可以作为抗结核药物的候选药物,需要对其有效性和作用机制进行研究 .

酶抑制

酶抑制剂在各种疾病的药物开发中发挥着至关重要的作用。 4-乙炔基-2H-色烯-2-酮化合物可以被研究作为单胺氧化酶 (MAO) 的抑制剂,这与抑郁症和帕金森病等疾病相关 .

纳米技术和药物递送

纳米粒子的独特特性使其成为药物递送系统的理想选择,4-乙炔基-2H-色烯-2-酮可以被纳入纳米粒子以提高药物递送效率,靶向特定组织或细胞,并减少副作用 .

绿色化学和可持续合成

4-乙炔基-2H-色烯-2-酮的合成可以使用绿色化学原理进行优化。 这包括采用环境友好的催化剂和可持续方法,不仅改善了合成过程,而且符合生态友好型化学实践的目标 .

作用机制

Target of Action

The 4-Ethynyl-2H-Chromen-2-One, a derivative of chroman-4-one, is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds

Mode of Action

It’s known that chroman-4-one derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities . The reaction of similar compounds proceeds via intra-molecular nucleophilic amination of the π-activated alkyne .

Biochemical Pathways

Compounds with the chroman-4-one framework have been known to exhibit numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Result of Action

It’s known that chroman-4-one derivatives exhibit a broad variety of remarkable biological and pharmaceutical activities .

Action Environment

The action of 4-Ethynyl-2H-Chromen-2-One can be influenced by various environmental factors. For instance, the mechanochemical Pechmann procedures allow for avoiding the use of harsh reaction conditions . This method describes the preparation of similar compounds under a rapid and environment-friendly protocol using a high-speed ball mill mixer at room temperature with short reaction times under solvent-free conditions .

生化分析

Biochemical Properties

4-ethynyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and activity. These interactions are crucial for understanding the compound’s potential therapeutic applications .

Cellular Effects

The effects of 4-ethynyl-2H-chromen-2-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in critical cellular processes, such as apoptosis and cell proliferation. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic rate and energy production within the cell .

Molecular Mechanism

At the molecular level, 4-ethynyl-2H-chromen-2-one exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their activity. For example, the compound has been found to inhibit the activity of certain kinases, which play a pivotal role in cell signaling pathways. This inhibition can result in altered cellular responses, such as reduced cell proliferation or increased apoptosis. Furthermore, 4-ethynyl-2H-chromen-2-one can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of 4-ethynyl-2H-chromen-2-one in laboratory settings have been extensively studied. Over time, the compound’s stability and degradation can significantly impact its efficacy and safety. In vitro studies have shown that 4-ethynyl-2H-chromen-2-one remains stable under specific conditions, but it may degrade when exposed to certain environmental factors, such as light or heat. Long-term studies have also indicated that prolonged exposure to the compound can lead to changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-ethynyl-2H-chromen-2-one vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects .

Metabolic Pathways

4-ethynyl-2H-chromen-2-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism. Additionally, the compound can affect the levels of specific metabolites, thereby altering the overall metabolic flux. Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 4-ethynyl-2H-chromen-2-one within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in certain organelles, such as the mitochondria or nucleus, where it exerts its effects. The distribution of 4-ethynyl-2H-chromen-2-one within tissues also determines its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of 4-ethynyl-2H-chromen-2-one is a key factor in its activity and function. The compound is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .

生物活性

4-Ethynyl-2H-chromen-2-one, a derivative of the chromenone family, has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their wide-ranging pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with 4-ethynyl-2H-chromen-2-one.

Chemical Structure and Synthesis

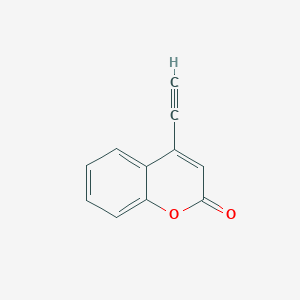

The chemical structure of 4-ethynyl-2H-chromen-2-one can be represented as follows:

The synthesis of this compound typically involves the reaction of appropriate starting materials under specific conditions that facilitate the formation of the chromenone scaffold. Various synthetic routes have been explored, including catalytic methods that enhance yield and purity .

Anticancer Properties

4-Ethynyl-2H-chromen-2-one has shown significant anticancer activity through various mechanisms:

- Mechanism of Action : The compound interacts with tubulin at colchicine binding sites, inhibiting polymerization and leading to apoptosis in cancer cells . This action results in G2/M phase cell cycle arrest.

- Case Studies : Research indicates that analogs of this compound trigger caspase-dependent apoptotic pathways, significantly reducing cell migration and invasion in cancer models .

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against a range of pathogens:

- Spectrum of Activity : Studies have demonstrated efficacy against both gram-positive and gram-negative bacteria, as well as fungal species .

- Inhibitory Concentrations : Minimum inhibitory concentrations (MICs) have been established for various strains, indicating its potential as a therapeutic agent in infectious diseases .

Neuroprotective Effects

Recent investigations highlight the neuroprotective potential of 4-ethynyl-2H-chromen-2-one:

- Monoamine Oxidase Inhibition : The compound acts as an inhibitor of monoamine oxidase (MAO), which is implicated in neurodegenerative disorders such as Alzheimer's disease. This inhibition may enhance levels of neurotransmitters like serotonin and dopamine, contributing to its neuroprotective effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 4-ethynyl-2H-chromen-2-one. Variations in substituents on the chromenone core significantly influence biological activity:

属性

IUPAC Name |

4-ethynylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6O2/c1-2-8-7-11(12)13-10-6-4-3-5-9(8)10/h1,3-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQXYQBYVVOVUFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=O)OC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。